REACTION_SMILES
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[CH3:20][OH:21].[CH3:9][O-:10].[Cl:12][CH:13]([C:14](=[O:15])[O:16][CH3:17])[Cl:18].[ClH:19].[Na+:11].[OH2:22].[OH:1][c:2]1[cH:3][cH:4][cH:5][cH:6][c:7]1[OH:8]>>[O:1]1[c:2]2[cH:3][cH:4][cH:5][cH:6][c:7]2[O:8][CH:13]1[C:14](=[O:15])[O:16][CH3:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[O-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C(Cl)Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Na+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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Oc1ccccc1O
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Name
|
|
Type
|
product
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Smiles
|
COC(=O)C1Oc2ccccc2O1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |